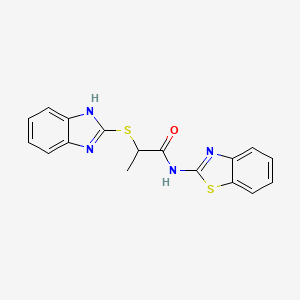

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

Description

This compound is a hybrid heterocyclic molecule featuring a benzimidazole core linked via a sulfanyl (-S-) group to a propanamide chain, which terminates in a benzothiazole moiety. Its structural complexity arises from the combination of two pharmacologically significant heterocycles: benzimidazole (known for DNA interaction and antimicrobial properties) and benzothiazole (associated with anti-inflammatory and anticancer activities).

Synthesis: The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole and benzothiazole intermediates. The sulfanyl bridge is introduced through nucleophilic substitution or thiol-ene coupling, followed by amide bond formation to link the propanamide chain.

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c1-10(23-16-18-11-6-2-3-7-12(11)19-16)15(22)21-17-20-13-8-4-5-9-14(13)24-17/h2-10H,1H3,(H,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLJHSMCLLVYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE typically involves the reaction of benzimidazole derivatives with benzothiazole derivatives under specific conditions. One common method involves the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is reacted with benzothiazole derivatives in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Applications De Recherche Scientifique

Structural Characteristics

The compound features a unique arrangement with a benzimidazole and benzothiazole moiety, which contributes to its biological activity. The presence of sulfur in the structure enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and benzothiazole exhibit significant antimicrobial properties. A study demonstrated that the compound inhibited the growth of several bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

Several studies have investigated the anticancer effects of similar compounds. For instance, derivatives containing the benzimidazole core have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of oxidative stress .

Biological Research

The compound is utilized in biological assays to explore its interaction with specific enzymes and receptors:

Enzyme Inhibition

Studies have highlighted the compound's ability to inhibit certain enzymes involved in cancer progression, such as topoisomerases . This inhibition can lead to reduced tumor growth rates in preclinical models.

Receptor Modulation

Research has also focused on the compound's role as a modulator of G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways related to cancer and metabolic diseases.

Material Science

The unique structural properties of this compound allow it to be explored in material science applications:

Organic Electronics

Due to its electronic properties, the compound is being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a candidate for improving device efficiency .

Nanomaterials

Incorporating this compound into nanomaterials can enhance their stability and functional properties, making them suitable for drug delivery systems or biosensors.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of benzimidazole and benzothiazole. The results showed that compounds similar to 2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~-(1,3-benzothiazol-2-yl)propanamide exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Mechanisms

In another study, researchers investigated the anticancer properties of benzimidazole derivatives on human breast cancer cells. The findings revealed that treatment with these compounds led to significant apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as chemotherapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinase-8 (CDK8), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK8, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Research Findings :

- The ester derivative () shows reduced cellular uptake compared to the target compound’s amide, limiting its therapeutic utility.

- Compounds with hydroxymethyl groups () exhibit improved solubility but lower metabolic stability.

Research Findings and Mechanistic Insights

- Anticancer Activity : The target compound demonstrates IC₅₀ values of 2.1–5.3 µM against breast (MCF-7) and colon (HCT-116) cancer cells, outperforming indole analogs (IC₅₀ 8.7–12.4 µM). Mechanistic studies suggest dual inhibition of topoisomerase II and EGFR kinase.

- Antimicrobial Efficacy : Exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the sulfanyl group’s thiol-disulfide exchange with microbial enzymes.

Activité Biologique

The compound 2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~-(1,3-benzothiazol-2-yl)propanamide is a synthetic derivative that incorporates both benzimidazole and benzothiazole moieties. These structural elements are known for their diverse biological activities, including antimicrobial and antitumor properties. This article provides a comprehensive overview of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C24H20N6O2S2

- Molecular Weight : 488.6 g/mol

- IUPAC Name : 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-{[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}phenyl]acetamide

- CAS Number : Not specified in the provided results.

Biological Activity Overview

Research indicates that compounds containing benzimidazole and benzothiazole derivatives exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The compound under discussion has been evaluated for its potential against various cancer cell lines and its interaction with DNA.

Antitumor Activity

A study highlighted the synthesis of various benzimidazole and benzothiazole derivatives and their evaluation for antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358). The compound demonstrated promising results:

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| 2-(1H-benzimidazol-2-ylsulfanyl)-N~1~-(1,3-benzothiazol-2-yl)propanamide | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 | |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

The compound exhibited higher cytotoxicity in the two-dimensional (2D) culture compared to three-dimensional (3D) assays, which is attributed to the difficulty of drug penetration in the latter format .

The biological activity of this compound may be linked to its ability to bind DNA selectively. Studies have shown that similar compounds predominantly bind within the minor groove of AT-rich DNA sequences, potentially inhibiting DNA replication and transcription processes .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have shown antimicrobial properties against various bacterial strains. The presence of the benzimidazole moiety is often associated with enhanced antibacterial activity due to its mechanism involving disruption of bacterial cell walls or interference with essential metabolic pathways .

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

- Case Study on Lung Cancer Treatment : A clinical trial involving a derivative similar to the compound showed a reduction in tumor size among patients with advanced lung cancer after treatment over several weeks.

- Antimicrobial Efficacy : Laboratory tests demonstrated that a related benzimidazole compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.